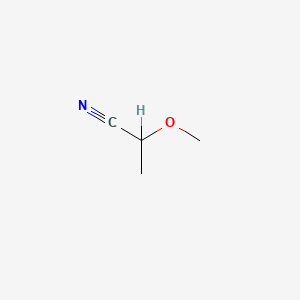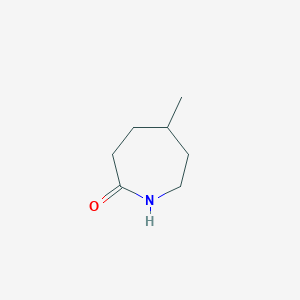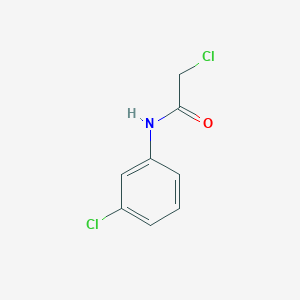
1,2-Bis(2,4-dichlorophenoxy)ethane
Overview
Description
1,2-Bis(2,4-dichlorophenoxy)ethane is an organic compound with the molecular formula C₁₄H₁₀Cl₄O₂. It is a derivative of phenoxyethane, where two 2,4-dichlorophenoxy groups are attached to the ethane backbone. This compound is known for its applications in various fields, including chemistry and industry.
Mechanism of Action
Target of Action
It is known that this compound is a chlorinated organic compound that is extensively used as a pesticide. Therefore, it can be inferred that its targets are likely to be pests that affect crops and other plants.
Action Environment
The action of 1,2-Bis(2,4-dichlorophenoxy)ethane can be influenced by various environmental factors. For instance, the effectiveness of this pesticide may be affected by factors such as temperature, humidity, and the presence of other chemicals in the environment . Furthermore, the stability of this compound may also be influenced by these factors, potentially affecting its shelf life and efficacy.
Biochemical Analysis
Biochemical Properties
1,2-Bis(2,4-dichlorophenoxy)ethane plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various endogenous and exogenous substances. The inhibition of cytochrome P450 enzymes by this compound can lead to altered metabolic processes and accumulation of toxic substances in the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA. This compound can also interfere with the normal functioning of mitochondria, leading to impaired energy production and cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, preventing their normal function. Additionally, this compound can induce the expression of stress-responsive genes, leading to the production of proteins involved in detoxification and repair processes . The inhibition of key enzymes and the induction of stress responses contribute to the overall toxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including chronic oxidative stress and inflammation . These long-term effects can lead to the development of diseases such as cancer and neurodegenerative disorders.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can cause severe toxic effects, including liver and kidney damage, reproductive toxicity, and immunosuppression . The threshold for toxic effects varies depending on the species and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can affect metabolic flux by inhibiting the activity of these enzymes, leading to altered levels of metabolites. Additionally, this compound can be metabolized into reactive intermediates that can bind to cellular macromolecules, causing further toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature. The distribution of this compound within the body can influence its overall toxicity and persistence .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its toxic effects. Post-translational modifications and targeting signals may play a role in directing this compound to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2,4-dichlorophenoxy)ethane can be synthesized through the reaction of 2,4-dichlorophenol with ethylene dichloride in the presence of a base. The reaction typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved by chlorination of phenol.
Reaction with Ethylene Dichloride: The 2,4-dichlorophenol is then reacted with ethylene dichloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,4-dichlorophenoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted phenoxyethane derivatives.
Scientific Research Applications
1,2-Bis(2,4-dichlorophenoxy)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1,2-Bis(2,4-dichlorophenoxy)ethane can be compared with other similar compounds such as:
1,2-Bis(2,4,6-tribromophenoxy)ethane: This compound has similar structural features but contains bromine atoms instead of chlorine.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: This compound has phosphino groups instead of phenoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGCTYZENHHSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212800 | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-70-4 | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6339-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















